3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9664330
InChI: InChI=1S/C19H16FN5/c1-13-9-18(22-11-14-3-2-8-21-10-14)25-19(24-13)17(12-23-25)15-4-6-16(20)7-5-15/h2-10,12,22H,11H2,1H3
SMILES: CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)F
Molecular Formula: C19H16FN5
Molecular Weight: 333.4 g/mol

3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

VCID: VC9664330

Molecular Formula: C19H16FN5

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine -

Description

3-(4-Fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This structure is characterized by a fused pyrazole-pyrimidine core with specific substitutions, including a 4-fluorophenyl group at position 3, a methyl group at position 5, and a pyridin-3-ylmethyl amine moiety at position 7. These structural features make it a promising candidate for various biological activities.

Biological Significance

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their pharmacological potential. The compound has demonstrated notable activity in several areas:

  • Antimycobacterial Activity:

    • The compound acts as an inhibitor of Mycobacterium tuberculosis ATP synthase, an essential enzyme for bacterial energy production.

    • Substituents like the 4-fluorophenyl group enhance antimycobacterial potency by improving interactions with the enzyme's active site .

  • Structure–Activity Relationships (SAR):

    • SAR studies reveal that the fluorophenyl group at position 3 significantly boosts biological activity due to its electronic properties.

    • The pyridin-3-ylmethyl amine moiety contributes to binding affinity and selectivity towards targeted enzymes or receptors .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core:

    • A condensation reaction between substituted pyrazoles and β-diketones forms the core structure.

  • Introduction of Substituents:

    • The methyl group at position 5 is introduced via alkylation.

    • The fluorophenyl group is added through electrophilic aromatic substitution.

    • The pyridin-3-ylmethyl amine moiety is incorporated using nucleophilic substitution reactions with suitable halogenated intermediates.

Pharmacokinetics and Safety

Preliminary studies on similar derivatives suggest favorable pharmacokinetic properties:

  • Metabolic Stability: Good stability in liver microsomes (mouse and human models).

  • Toxicity Profile: Low liability for hERG inhibition, indicating reduced cardiac toxicity risks .

Applications in Drug Development

The compound's unique structure and bioactivity make it a valuable scaffold for designing drugs targeting infectious diseases like tuberculosis. It also holds potential for further exploration in other therapeutic areas due to its versatile pharmacophore.

Future Directions

Ongoing research aims to optimize this compound's activity through:

  • Modifications to the fluorophenyl ring to improve potency.

  • Exploration of alternative substitutions at positions 5 and 7 for enhanced selectivity.

  • Evaluation against broader biological targets beyond Mycobacterium tuberculosis .

Product Name 3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Molecular Formula C19H16FN5
Molecular Weight 333.4 g/mol
IUPAC Name 3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C19H16FN5/c1-13-9-18(22-11-14-3-2-8-21-10-14)25-19(24-13)17(12-23-25)15-4-6-16(20)7-5-15/h2-10,12,22H,11H2,1H3
Standard InChIKey OOBSUKOSXLVKFO-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)F
Canonical SMILES CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)F
PubChem Compound 17586463
Last Modified Apr 15 2024

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